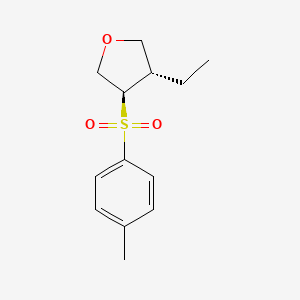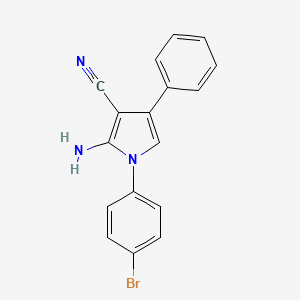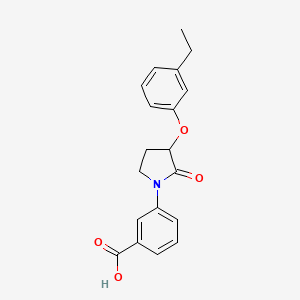
Prolyl-lysyl-glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyl-lysyl-glycinamide is a tripeptide compound with the molecular formula C13H25N5O3 It consists of the amino acids proline, lysine, and glycine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
Prolyl-lysyl-glycinamide can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the addition of lysine and proline. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The protecting groups are removed after each coupling step, and the peptide is cleaved from the resin at the end of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
Chemical Reactions Analysis
Types of Reactions
Prolyl-lysyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other oxidized functional groups in the peptide.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups through targeted reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using specific reagents and catalysts, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds.
Scientific Research Applications
Prolyl-lysyl-glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, including its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: this compound is used in the development of peptide-based drugs and other biotechnological applications.
Mechanism of Action
The mechanism of action of prolyl-lysyl-glycinamide involves its interaction with specific molecular targets and pathways. Research has shown that it can modulate neurotransmitter systems, particularly the dopamine receptor system. The peptide binds to dopamine receptors, enhancing the affinity of agonists and modulating receptor activity. This interaction can influence various physiological and neurological processes.
Comparison with Similar Compounds
Prolyl-lysyl-glycinamide can be compared to other similar peptides, such as:
Prolyl-leucyl-glycinamide: This compound shares structural similarities but has different amino acid residues, leading to distinct biological activities.
Prolyl-glycyl-proline: Another related peptide with unique properties and applications.
Felypressin: A synthetic nonapeptide with a sequence that includes proline, lysine, and glycinamide residues, but with additional amino acids and a different overall structure.
Each of these compounds has unique properties and applications, highlighting the diversity and potential of peptide-based molecules in scientific research and industry.
Properties
CAS No. |
55299-63-3 |
|---|---|
Molecular Formula |
C13H25N5O3 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1 |
InChI Key |
IJBDKIOLZUIJJH-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)


![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)

![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)


